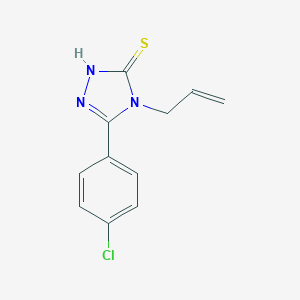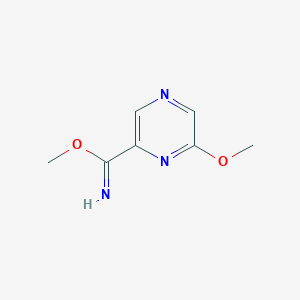![molecular formula C14H16N2O3S B188195 ethyl (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate CAS No. 40277-49-4](/img/structure/B188195.png)
ethyl (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis. This compound belongs to the class of benzothienopyrimidine derivatives, which are known for their diverse biological activities. In
Mécanisme D'action
The mechanism of action of ethyl (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate is not fully understood. However, studies have suggested that these compounds may exert their anti-cancer activity through the inhibition of various enzymes and signaling pathways involved in cancer cell proliferation and survival. For example, benzothienopyrimidine derivatives have been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to downregulate the expression of various oncogenes, including c-Myc and Bcl-2.
Effets Biochimiques Et Physiologiques
Studies have suggested that ethyl (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate may have several biochemical and physiological effects. For example, these compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, benzothienopyrimidine derivatives have been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the levels of reactive oxygen species (ROS) in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ethyl (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate in lab experiments is its high yield and purity. This compound can be easily synthesized using simple and cost-effective methods, and the final product can be purified through recrystallization. Additionally, benzothienopyrimidine derivatives, including ethyl (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate, have been shown to exhibit potent biological activities at low concentrations, making them ideal candidates for further studies.
However, one of the limitations of using ethyl (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate in lab experiments is the lack of information on its toxicity and pharmacokinetic properties. Further studies are needed to determine the safety and efficacy of these compounds in vivo.
Orientations Futures
There are several future directions for the research on ethyl (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate. One of the most promising directions is the development of these compounds as anti-cancer agents. Further studies are needed to determine the mechanism of action of these compounds and to optimize their structure-activity relationship for improved potency and selectivity.
Additionally, benzothienopyrimidine derivatives, including ethyl (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate, have been shown to exhibit anti-viral and anti-bacterial properties. Therefore, further studies are needed to explore the potential of these compounds as anti-viral and anti-bacterial agents.
Conclusion
In conclusion, ethyl (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate is a promising compound with potential applications in various fields of research, including medicinal chemistry, drug discovery, and organic synthesis. The synthesis method of this compound is simple and cost-effective, and the final product can be purified through recrystallization. Studies have suggested that these compounds may exert their anti-cancer activity through the inhibition of various enzymes and signaling pathways involved in cancer cell proliferation and survival. However, further studies are needed to determine the safety and efficacy of these compounds in vivo.
Méthodes De Synthèse
The synthesis of ethyl (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate involves the condensation of 2-aminothiophenol and ethyl acetoacetate in the presence of acetic acid and glacial acetic acid. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product. The yield of the reaction is reported to be high, and the purity of the product can be improved through recrystallization.
Applications De Recherche Scientifique
Ethyl (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate has been extensively studied for its potential applications in various fields of research. One of the most promising applications of this compound is in the field of medicinal chemistry. Several studies have reported the potential of benzothienopyrimidine derivatives, including ethyl (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate, as anti-cancer agents. These compounds have been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, benzothienopyrimidine derivatives have also been reported to possess anti-inflammatory, anti-viral, and anti-bacterial properties.
Propriétés
Numéro CAS |
40277-49-4 |
|---|---|
Nom du produit |
ethyl (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate |
Formule moléculaire |
C14H16N2O3S |
Poids moléculaire |
292.36 g/mol |
Nom IUPAC |
ethyl 2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetate |
InChI |
InChI=1S/C14H16N2O3S/c1-2-19-11(17)7-16-8-15-13-12(14(16)18)9-5-3-4-6-10(9)20-13/h8H,2-7H2,1H3 |
Clé InChI |
ABRJMUYLUUBNTB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C=NC2=C(C1=O)C3=C(S2)CCCC3 |
SMILES canonique |
CCOC(=O)CN1C=NC2=C(C1=O)C3=C(S2)CCCC3 |
Autres numéros CAS |
40277-49-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




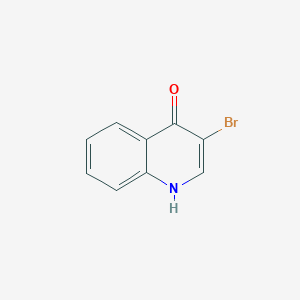
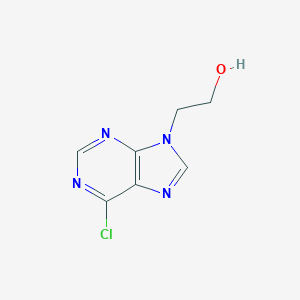
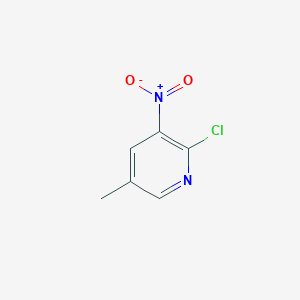
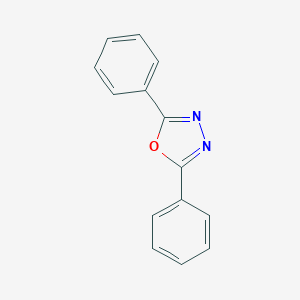
![2-{[(4-Chlorophenyl)amino]methyl}phenol](/img/structure/B188119.png)
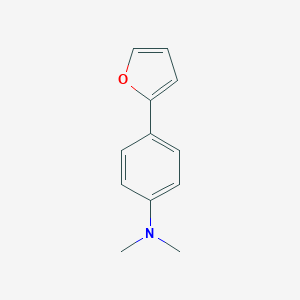
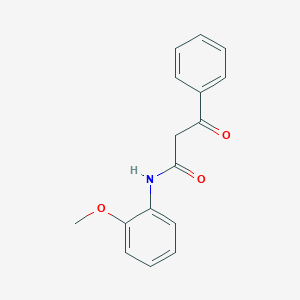
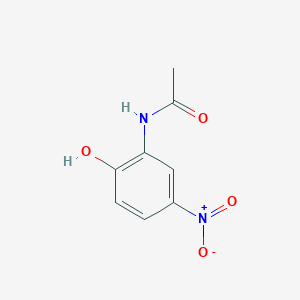
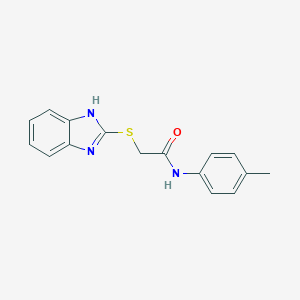

![4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B188128.png)
